Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-
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Overview
Description
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetate group at the 2-oxoethyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromobenzofuran. This can be achieved through the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Acetylation: The next step involves the acetylation of 5-bromobenzofuran. This can be done by reacting 5-bromobenzofuran with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate: The final step involves the reaction of the acetylated product with ethyl acetate in the presence of a base such as sodium ethoxide to form 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate.
Industrial Production Methods
Industrial production of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO
Properties
CAS No. |
503454-72-6 |
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Molecular Formula |
C12H9BrO4 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3 |
InChI Key |
NNEUNGLQERYBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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